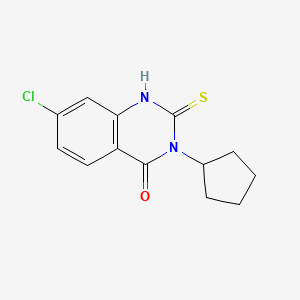

7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

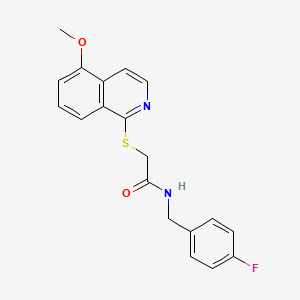

“7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one” is a chemical compound with the CAS Number: 731802-53-2. It has a molecular weight of 280.77 and its molecular formula is C13H13ClN2OS .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17) .Scientific Research Applications

Antiproliferative Activity

A series of 7-chloro-(4-thioalkylquinoline) derivatives, related to 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, have been investigated for their cytotoxic activity against human cancer and non-tumor cell lines. Some derivatives demonstrated promising selectivity and potency against specific cancer cell lines, including colorectal and leukemia cell lines, by inducing apoptosis and DNA/RNA damage, suggesting potential applications in cancer therapy (Gutiérrez et al., 2022).

Catalysis in Organic Synthesis

1-Methylimidazolium hydrogen sulfate/chlorotrimethylsilane has been identified as an effective catalyst for the synthesis of 3,4-dihydroquinazolin-2(1H)-ones and hydroquinazoline-2,5-diones, compounds related to 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. This method offers a solvent-free, efficient approach to synthesizing these compounds, highlighting the versatility of related quinazoline derivatives in synthetic organic chemistry (Kefayati et al., 2012).

Nanosized Catalysts for Organic Synthesis

Research on nanosized N-sulfonated Brönsted acidic catalysts has shown their efficacy in promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This innovation could be relevant for the synthesis of derivatives of 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one, showcasing the potential for nanotechnology to enhance chemical synthesis processes (Goli-Jolodar et al., 2016).

Green Chemistry Approaches

Sulfamic acid has been used as a reusable and green catalyst for the synthesis of 2-substituted-2,3-dihydroquinazolin-4(1H)-ones in water or methanol. This approach emphasizes the importance of environmentally friendly methods in the synthesis of quinazoline derivatives, potentially including 7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (Rostami & Tavakoli, 2011).

properties

IUPAC Name |

7-chloro-3-cyclopentyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c14-8-5-6-10-11(7-8)15-13(18)16(12(10)17)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGKYYHKFCPZGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-cyclopentyl-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2588293.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-nitrobenzamide](/img/structure/B2588297.png)

![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B2588299.png)

![Tert-butyl N-(9-oxo-2-bicyclo[3.3.1]nonanyl)carbamate](/img/structure/B2588303.png)

![ethyl 2-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]phenoxy}acetate](/img/structure/B2588305.png)

![Ethyl 4-({[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2588306.png)

![2-[3-methyl-4-(3-methylphenyl)piperazino]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)